N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and a hydroxyethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of Hydroxyethoxy Side Chain: The hydroxyethoxy side chain can be attached through nucleophilic substitution reactions.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and hydroxyethoxy side chain.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The benzofuran and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring and hydroxyethoxy side chain.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted benzofuran and thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide depends on its specific application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: Its electronic properties can influence the performance of materials in electronic devices.
Comparison with Similar Compounds
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide: Unique due to the combination of benzofuran, thiophene, and hydroxyethoxy groups.
Other Benzofuran Derivatives: Compounds with different substituents on the benzofuran core.
Thiophene Derivatives: Compounds with various functional groups attached to the thiophene ring.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-6-7-21-16(13-5-8-23-11-13)10-18-17(20)15-9-12-3-1-2-4-14(12)22-15/h1-5,8-9,11,16,19H,6-7,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONMROZBTXACFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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